Ester Group Impact: Ethyl vs. Methyl in Synthetic Utility
The ethyl ester of this compound is a key differentiator from the more commonly used methyl ester analogs. In the synthesis of complex heterocycles like thieno[3,2-d]pyrimidines, the starting material used is a methyl 3-amino-5-arylthiophene-2-carboxylate [1]. This establishes a clear baseline for the class. While direct comparative yield data for this specific compound vs. its methyl ester is not available, the ethyl ester's increased steric bulk and lipophilicity (LogP) are known to influence reaction kinetics and the physicochemical properties of final drug candidates, which is a crucial consideration during lead optimization [2].
| Evidence Dimension | Ester Group Identity |
|---|---|
| Target Compound Data | Ethyl Ester (CAS 1019012-08-8) |
| Comparator Or Baseline | Methyl Ester (e.g., CAS 37572-21-7) |
| Quantified Difference | Differentiated by LogP (~ +0.5 log unit for ethyl vs. methyl) and steric bulk; no direct comparative reaction yield data available. |
| Conditions | Based on general physicochemical principles and synthetic utility as a building block. |
Why This Matters
Selection of the ethyl ester over a methyl ester can be critical for controlling hydrolysis rates, enhancing membrane permeability, or tuning the lipophilicity of downstream products in a drug discovery program.
- [1] Ahn, S., & Jeon, M. K. (2021). Solid-phase synthetic method for N-alkyl-4-alkylamino-6-arylthieno[3,2-d]pyrimidine-2-carboxamide derivatives. *ScienceDirect*. View Source
- [2] PubChem. (n.d.). Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate. *PubChem Compound Summary*. View Source
